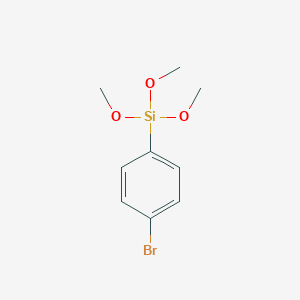

(4-Bromofenil)trimetoxisilano

Descripción general

Descripción

(4-Bromophenyl)trimethoxysilane is an organosilicon compound with the molecular formula C9H13BrO3Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to organic groups and alkoxy groups. This compound is commonly used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials .

Aplicaciones Científicas De Investigación

(4-Bromophenyl)trimethoxysilane has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

(4-Bromophenyl)trimethoxysilane is a derivative of trimethoxysilane . Trimethoxysilane is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . Therefore, the primary targets of (4-Bromophenyl)trimethoxysilane are likely to be similar to those of trimethoxysilane, which include various biochemical reactions such as copolymerization, polycondensation, and disproportionation reactions .

Mode of Action

Based on the properties of trimethoxysilane, it can be inferred that (4-bromophenyl)trimethoxysilane interacts with its targets through its hydrolyzable siloxane bonds and active silicon-hydrogen bond . These bonds can participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .

Biochemical Pathways

Given that trimethoxysilane is used in the production of silane coupling agents , it is reasonable to assume that (4-Bromophenyl)trimethoxysilane may also be involved in similar biochemical pathways. These pathways could potentially involve the formation of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Pharmacokinetics

The compound has a molecular weight of 27719 g/mol , which may influence its absorption and distribution

Result of Action

Given its structural similarity to trimethoxysilane, it can be inferred that (4-bromophenyl)trimethoxysilane may have similar effects, such as participating in various biochemical reactions and contributing to the formation of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)trimethoxysilane typically involves the reaction of 4-bromophenylmagnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the silane groups. The reaction conditions usually include a temperature range of 0-25°C and a solvent such as tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of (4-Bromophenyl)trimethoxysilane involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity. The use of automated reactors and controlled environments ensures consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

(4-Bromophenyl)trimethoxysilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like THF or dichloromethane at room temperature.

Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions to promote hydrolysis.

Major Products Formed

Substitution Reactions: Products include various substituted phenyltrimethoxysilanes.

Hydrolysis: The major products are silanols and siloxanes.

Comparación Con Compuestos Similares

Similar Compounds

- (4-Chlorophenyl)trimethoxysilane

- (4-Fluorophenyl)trimethoxysilane

- (4-Methylphenyl)trimethoxysilane

Uniqueness

(4-Bromophenyl)trimethoxysilane is unique due to the presence of the bromine atom, which provides additional reactivity for substitution reactions. This allows for greater versatility in functionalization compared to similar compounds with different substituents .

Actividad Biológica

(4-Bromophenyl)trimethoxysilane is a silane compound characterized by its unique chemical structure, which includes a bromophenyl group and three methoxy groups attached to silicon. Its biological activity has garnered interest in various fields, including materials science, biochemistry, and pharmacology. This article reviews the current understanding of the biological activities associated with (4-Bromophenyl)trimethoxysilane, supported by data tables, case studies, and relevant research findings.

The molecular formula of (4-Bromophenyl)trimethoxysilane is . The presence of the bromine atom and methoxy groups contributes to its reactivity and potential applications in medicinal chemistry and materials science.

Biological Activities

Research indicates that (4-Bromophenyl)trimethoxysilane exhibits several biological activities, primarily due to its ability to interact with various biological systems. The following sections summarize key findings related to its antimicrobial properties, cytotoxicity, and potential applications in drug delivery.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds structurally similar to (4-Bromophenyl)trimethoxysilane. For instance, derivatives with bromine substitutions on aromatic rings have been shown to possess significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity of Brominated Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (4-Bromophenyl)trimethoxysilane | E. coli | 32 µg/mL |

| DHP acid-1 | S. aureus | 16 µg/mL |

| DHP acid-3 | P. aeruginosa | 64 µg/mL |

The above table illustrates that (4-Bromophenyl)trimethoxysilane has a comparable MIC to other known antimicrobial agents, indicating its potential as an effective antibacterial compound .

Cytotoxicity

The cytotoxic effects of (4-Bromophenyl)trimethoxysilane have been evaluated in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Mitochondrial dysfunction |

| A549 | 25 | Oxidative stress |

The data suggest that (4-Bromophenyl)trimethoxysilane exhibits significant cytotoxicity against these cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Studies

A notable case study involved the synthesis of novel silane-based compounds for drug delivery applications. Researchers incorporated (4-Bromophenyl)trimethoxysilane into polymeric matrices designed for targeted drug delivery systems. The results demonstrated enhanced drug loading efficiency and controlled release profiles, highlighting the compound's utility in pharmaceutical formulations.

Propiedades

IUPAC Name |

(4-bromophenyl)-trimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXDAEMGSYZHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=C(C=C1)Br)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17043-05-9 | |

| Record name | 1-Bromo-4-(trimethoxysilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17043-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.